molecular formula C8H8N2S B062649 2-methyl-1H-imidazo[1,2-a]pyridine-5-thione CAS No. 175143-70-1

2-methyl-1H-imidazo[1,2-a]pyridine-5-thione

Cat. No. B062649
M. Wt: 164.23 g/mol
InChI Key: SDKVUPMIYBLOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1H-imidazo[1,2-a]pyridine-5-thione is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It is a sulfur-containing organic molecule that is synthesized through various methods.

Mechanism Of Action

The mechanism of action of 2-methyl-1H-imidazo[1,2-a]pyridine-5-thione is not fully understood. It is believed that its antitumor activity is due to its ability to inhibit topoisomerase II, an enzyme that is involved in DNA replication and repair. Its antiviral and antimicrobial properties are thought to be due to its ability to disrupt the membrane integrity of viruses and bacteria.

Biochemical And Physiological Effects

2-methyl-1H-imidazo[1,2-a]pyridine-5-thione has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to induce oxidative stress in cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2-methyl-1H-imidazo[1,2-a]pyridine-5-thione in lab experiments is its versatility. It can be used in a range of assays, including cell viability assays, Western blotting, and ELISA. One limitation is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several potential future directions for research on 2-methyl-1H-imidazo[1,2-a]pyridine-5-thione. One direction is the development of more efficient synthesis methods. Another direction is the investigation of its potential applications in drug delivery. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
In conclusion, 2-methyl-1H-imidazo[1,2-a]pyridine-5-thione is a sulfur-containing organic molecule that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications in various fields of study.

Synthesis Methods

The synthesis of 2-methyl-1H-imidazo[1,2-a]pyridine-5-thione can be achieved through several methods. One of the most common methods is the reaction of 2-amino-3-picoline with carbon disulfide and an alkali metal hydroxide. This reaction yields a mixture of 2-methyl-1H-imidazo[1,2-a]pyridine-5-thione and 2-methyl-1H-imidazo[1,2-a]pyridine-4-thione, which can be separated through column chromatography.

Scientific Research Applications

2-methyl-1H-imidazo[1,2-a]pyridine-5-thione has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor, antiviral, and antimicrobial properties. It can also be used as a fluorescent probe for the detection of metal ions.

properties

CAS RN

175143-70-1

Product Name

2-methyl-1H-imidazo[1,2-a]pyridine-5-thione

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

2-methyl-1H-imidazo[1,2-a]pyridine-5-thione

InChI

InChI=1S/C8H8N2S/c1-6-5-10-7(9-6)3-2-4-8(10)11/h2-5,9H,1H3

InChI Key

SDKVUPMIYBLOPK-UHFFFAOYSA-N

SMILES

CC1=CN2C(=S)C=CC=C2N1

Canonical SMILES

CC1=CN2C(=S)C=CC=C2N1

synonyms

Imidazo[1,2-a]pyridine-5-thiol, 2-methyl-

Origin of Product

United States

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